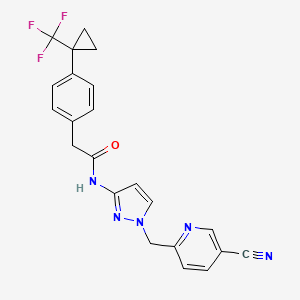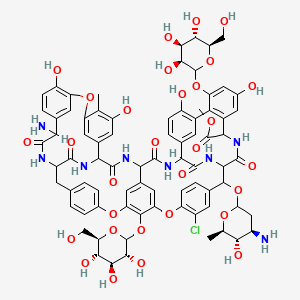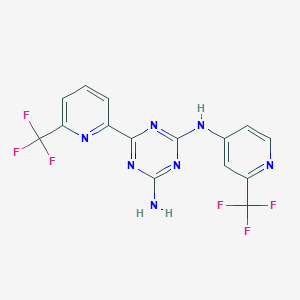
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGI-16903 is a metabolite of enasidenib -- an isocitrate dehydrogenase-2 inhibitor that has been shown to inhibit human nucleoside transporters and uptake of azacitidine in oocytes.
Aplicaciones Científicas De Investigación
Chelation and Crystal Engineering
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and its analogs have been utilized in crystal engineering. They are structurally similar to 2,2′-bipyridine and can chelate metals. Additionally, these compounds incorporate diaminotriazinyl (DAT) groups that engage in reliable hydrogen bonding patterns. These properties make them suitable for generating structures held together by coordinative interactions and hydrogen bonds (Duong et al., 2011).
Metallotecton Networks
These compounds have been used to create metallotecton networks with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). The predictable constitution and hydrogen bonding of the diaminotriazinyl groups enable the formation of octahedral metallotectons, which self-assemble into crystalline, homogeneous, and thermally stable materials with varied architectures (Rajak et al., 2019).
Anticancer Agents
Cyclometalated iridium(III) complexes using these compounds as ligands have been explored as mitochondria-targeted anticancer agents. They exhibit specificity in targeting mitochondria and inducing apoptosis in various cancer cell lines, including cisplatin-resistant cells (Xiong et al., 2016).
Microwave-assisted Synthesis
Efficient microwave-assisted one-pot synthesis methods have been developed for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives using compounds like 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine. These methods result in high yields and have been confirmed by X-ray crystallography (Moustafa et al., 2020).
Drug Delivery Systems
These compounds have been utilized in designing drug delivery systems. For example, they have been used in the construction of water-soluble metalla-cages for delivering lipophilic pyrenyl derivatives. The encapsulation efficiency and cytotoxicity against human ovarian cancer cells of these systems have been established (Mattsson et al., 2010).
Solvent Extraction and Complexation Studies
Studies on solvent extraction and complexation involving these compounds have been conducted. They show potential in extracting metal ions from acidic solutions and forming complexes with lanthanides, indicating their applicability in nuclear waste management and separation processes (Drew et al., 2004).
Electronic Properties and Photophysics
Research on the electronic properties and photophysical behaviors of these compounds, such as two-photon absorption properties, has been carried out. This research provides insights into their potential applications in photonics and advanced materials science (Yan et al., 2007).
Spin Crossover and Magnetic Properties
These compounds have been investigated for their role in spin crossover and magnetic properties in iron(II) complexes. They are crucial in understanding the spin-state transitions and potential applications in molecular electronics and spintronics (Ross et al., 2012).
Pericyclic Reactions and Synthesis
Studies have also been conducted on pericyclic reactions involving these compounds, such as cycloaddition reactions with olefins. This research is significant for understanding the role of trifluoromethyl groups in such reactions and their applications in organic synthesis (Katagiri et al., 1988).
Propiedades
Número CAS |
1643852-84-9 |
|---|---|
Nombre del producto |
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine |
Fórmula molecular |
C15H9F6N7 |
Peso molecular |
401.28 |
Nombre IUPAC |
6-(6-(Trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
1S/C15H9F6N7/c16-14(17,18)9-3-1-2-8(25-9)11-26-12(22)28-13(27-11)24-7-4-5-23-10(6-7)15(19,20)21/h1-6H,(H3,22,23,24,26,27,28) |
Clave InChI |
PBSZKXPXOCSCCC-UHFFFAOYSA-N |
SMILES |
Nc1nc(Nc2ccnc(c2)C(F)(F)F)nc(n1)c3cccc(n3)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AGI-16903, AGI16903, AGI 16903, Enasidenib metabolite M1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





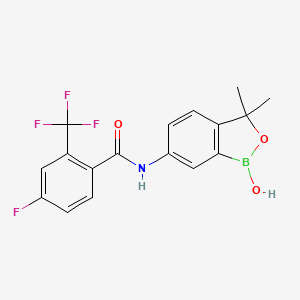
![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)

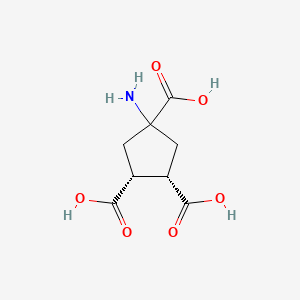
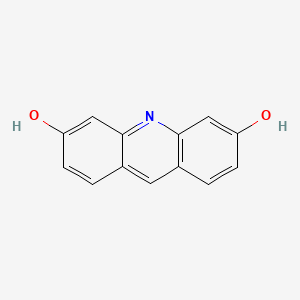
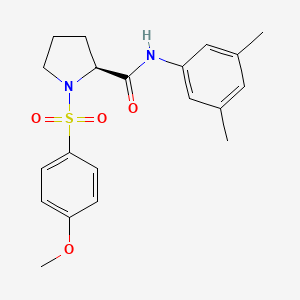
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
